molecular formula C22H20N4O2S3 B2590431 N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-48-8

N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2590431
CAS No.: 1021251-48-8
M. Wt: 468.61
InChI Key: UFNHHUGPUHPSQX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with multiple sulfur substitutions. The structure includes a 4-ethylphenylacetamide moiety at the 2-position and an o-tolyl group at the 3-position of the thiazolo-pyrimidine scaffold. Its synthesis likely involves condensation reactions between thioamide intermediates and substituted acetamides under acidic or microwave-assisted conditions, as seen in analogous thiazolo-pyrimidine syntheses .

Properties

CAS No.

1021251-48-8

Molecular Formula

C22H20N4O2S3

Molecular Weight

468.61

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O2S3/c1-3-14-8-10-15(11-9-14)23-17(27)12-30-21-24-19-18(20(28)25-21)31-22(29)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

UFNHHUGPUHPSQX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Compound Overview

Molecular Formula: C22H20N4O2S3
Molecular Weight: 468.6 g/mol
IUPAC Name: N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Purity: Typically 95% .

Antiparasitic Activity

Research indicates that derivatives of thiazolidinones, including compounds structurally related to this compound, exhibit inhibitory effects against Schistosoma mansoni cercarial elastase. For instance, a related compound demonstrated an IC50 value of 264 µM against this enzyme . The compound's efficacy was further validated in vivo, showing a significant reduction in worm burden in infected mice treated with the compound formulated in jojoba oil (93% reduction) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In studies involving various bacterial strains and fungi, compounds with similar thiazolo-pyrimidine structures have shown promising results in inhibiting growth and biofilm formation .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for the survival and proliferation of parasites and bacteria.
  • Cell Membrane Disruption: Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
  • Modulation of Immune Response: The compound may influence the host's immune response against infections by altering cytokine production.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolo-Pyrimidine Core: This involves cyclization reactions using appropriate precursors.
  • Substitution Reactions: Introducing the ethyl and phenyl groups through nucleophilic substitution methods.
  • Thioacetic Acid Derivative Formation: The final step often includes the reaction with thioacetic acid to form the acetamide linkage .

Case Studies and Research Findings

  • In Vivo Efficacy Against Schistosomiasis:
    • A study demonstrated that the application of a thiazolidinone derivative reduced schistosome burden significantly in infected mice models .
  • Antimicrobial Testing:
    • Compounds related to this structure have been tested against various pathogens with varying degrees of success in inhibiting growth and biofilm formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Compound 19 () :

  • Structure : 7-Phenyl-5-thioxo-tetrahydrothiazolo[4,5-d]pyrimidine fused with a coumarin unit.
  • Synthesis : Microwave-assisted reaction in DMF with acetic acid, yielding 19 in unquantified yield (conventional heating also viable) .

Compound 20 () :

  • Structure: Diphenyl-substituted thiazolo-pyrimidine with an aminocoumarin side chain.
Thioacetamide Pyrimidinones

Compound 5–10 () :

  • Core Structure: Quinazolinone instead of thiazolo-pyrimidine, with sulfamoylphenyl and arylacetamide groups.
  • Key Differences: Bioactivity: Quinazolinones are associated with anti-inflammatory and anticancer activities, while thiazolo-pyrimidines may target kinases or microbial enzymes. Physical Properties: Higher melting points (e.g., 315.5°C for compound 8) compared to thiazolo-pyrimidines, suggesting stronger intermolecular forces .
  • Synthesis Yields : Ranged from 68% (compound 9) to 91% (compound 8), indicating substituent-dependent efficiency .
Pyrido-Thieno-Pyrimidine Derivatives ()
  • Example: 843621-56-7 (N-(4-Acetylphenyl)-2-[[pyrido-thieno-pyrimidinyl]thio]acetamide).
  • Key Differences: A pyrido-thieno-pyrimidine core replaces the thiazolo-pyrimidine system, altering electronic properties and steric bulk.
  • Applications : Such variations are often explored for antitumor or antiviral activities due to expanded heteroaromatic systems .

Key Findings and Implications

  • Structural Flexibility : The thiazolo-pyrimidine scaffold allows extensive substitution, enabling tailored physicochemical properties. For example, the o-tolyl group in the target compound may enhance lipophilicity compared to phenyl or coumarin substituents .
  • Synthetic Efficiency : Microwave-assisted methods (as in compound 19) could improve reaction times and yields for the target compound, though optimization is needed .

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